molecular formula C24H40O5 B1668900 Cholic acid CAS No. 81-25-4

Cholic acid

Cat. No. B1668900
CAS RN: 81-25-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-XXDQCAAPSA-N
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Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid that is insoluble in water but soluble in alcohol and acetic acid . It is a white crystalline substance and one of the two major bile acids produced by the liver, where it is synthesized from cholesterol . Salts of cholic acid are called cholates .


Synthesis Analysis

Cholic acid is synthesized from cholesterol in the liver . The synthesis involves a complex process that includes the conversion of cholesterol to bile acids/bile alcohols . Bile acids are then converted to bile salts by conjugation with amino acids glycine or taurine .


Molecular Structure Analysis

The IUPAC name for Cholic acid is 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid . Its chemical formula is C24H40O5 . The molecular structure of Cholic acid includes a hydroxylated steroid nucleus and a hydrocarbon chain that terminates in a carboxyl group .


Chemical Reactions Analysis

Cholic acid can undergo various chemical reactions. For instance, it can be esterified to form surface-active linear and star-shaped miktoarm polymers . It can also react with aldehydes in sulfuric acid solution .


Physical And Chemical Properties Analysis

Cholic acid is a white powder . It is soluble in acetic acid, acetone, and ethanol, slightly soluble in chloroform, and insoluble in water and benzene . Its melting point ranges from 200 to 201 °C .

Scientific Research Applications

Synthesis of Polymers

Cholic acid has been used in the synthesis of surface-active linear and star-shaped polymers . These polymers have been prepared by esterification of poly(ethylene glycol methyl ether) and subsequent ring-opening polymerization of epsilon caprolactone . The presence of characteristic bands of cholic acid, ether, and ester groups in FT-IR and 1H-NMR spectroscopies is proof of the successful synthesis of these polymers .

Surfactant Properties

The polymers synthesized using cholic acid have surfactant properties . They can be self-assembled into micelles, and their surface activity properties have been investigated by AFM, SEM, and contact angle studies . The size of the micelles and contact angle properties has been changed with the addition of both hydrophilic (poly(ethylene glycol)) and hydrophobic (poly(epsilon caprolactone)) blocks on the cholic acid head .

Industrial Applications

Cholic acid is used as a wetting agent, dispersant, and emulsifying agent in industrial applications such as cosmetics, paint, detergent, agricultural, and food industries .

Pharmaceutical Manufacturing

Cholic acid is widely used as an intermediate in the manufacture of pharmaceuticals . It helps in detergents to soften biological fats .

Prevention and Melting of Gallstones

Cholic acid helps in preventing and melting gallstones .

Treatment of Zellweger Spectrum Disorders

A study showed that cholic acid therapy improved liver function and reduced the severity of hepatic disease in patients with Zellweger spectrum disorders . Cholic acid supplementation improves the breakdown of certain fats in the liver, reducing the accumulation of toxic substances and improving liver function .

Mechanism of Action

Target of Action

Cholic acid is a primary bile acid produced in the liver and usually conjugated with glycine or taurine . It is used for the treatment of bile acid synthesis disorders due to single enzyme defects and as an adjunctive treatment of peroxisomal disorders with disrupted liver function . The primary targets of cholic acid are the liver cells, where it facilitates fat absorption and cholesterol excretion .

Mode of Action

Cholic acid works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It downregulates cholesterol-7-α-hydroxylase, the rate-limiting step in bile acid synthesis, and cholesterol does the opposite .

Biochemical Pathways

The conversion of cholesterol to bile acids involves a complex enzymatic process, wherein the hepatocytes contain an entire set of 17 enzymes necessary for modifying the cholesterol steroid core, removing the side chain, and conjugation with glycine (~75%) and taurine (25%), resulting in primary bile acids . The classic or neutral pathway of the bile acid synthesis cascade is the most important biosynthetic mechanism responsible for the production of 90% of the total amount of bile acids .

Pharmacokinetics

After a single subcutaneous administration of cholic acid to healthy volunteers, systemic exposure to cholic acid tended to increase as the dose increased . Pharmacokinetic profiles of deoxycholic acid were similar among dose groups without showing significant changes . Safety and tolerability were assessed until 21 days post-dose .

Result of Action

The most frequent adverse events were injection site pain and edema . All adverse drug reactions resolved without treatment .

Action Environment

Bile acids realize their effects through nuclear farnesoid X receptors (FXRs) and membrane TGR5 receptors . It has been found that bile acids are also associated with other receptors such as the vitamin D receptor (VDR), from which the most significant ligand is calcitriol, as well as with pregnane X receptor (PXR) and potentially with the constitutive androstane receptor (CAR), whose ligands are numerous, structurally different xenobiotics that show greater affinity to bile acids . Different mechanisms of action could, therefore, contribute to the beneficial effect of cholic acid under various conditions .

Safety and Hazards

Cholic acid may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation .

Future Directions

Bile acids like Cholic acid have been found to regulate various metabolic processes via dedicated receptors . Disruptions in bile acid transport and homeostasis can lead to various liver diseases . Therefore, targeting bile acid pathways might contribute to novel treatment strategies for these disorders .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
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InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
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Molecular Formula

C24H40O5
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DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
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Molecular Weight

408.6 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
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Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
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Mechanism of Action

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs., Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions.
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Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
Record name CHOLIC ACID
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Product Name

Cholic acid

Color/Form

Plates from dilute acetic acid, Crystals

CAS RN

81-25-4
Record name Cholic acid
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Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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